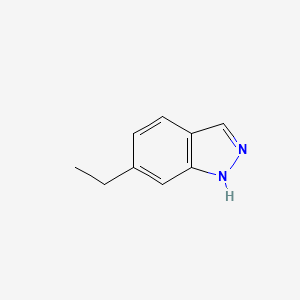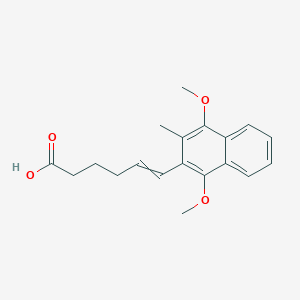
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate
概述
描述
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate is an organic compound with the molecular formula C7H11NO4 It is an ester derivative of acetoacetic acid and is characterized by the presence of a methoxyimino group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-methoxyiminoacetoacetate may involve continuous reaction processes to enhance yield and efficiency. For example, the reaction of ethyl acetoacetate with methoxyamine can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and improved scalability.
化学反应分析
Types of Reactions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 2-methoxyiminoacetoacetate involves its reactivity with various nucleophiles and electrophiles. The methoxyimino group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
相似化合物的比较
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 2-methylacetoacetate. While all these compounds share a common ester functionality, the presence of the methoxyimino group in ethyl 2-methoxyiminoacetoacetate imparts unique reactivity and potential applications. Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Ethyl 2-methylacetoacetate: Utilized in the preparation of pharmaceuticals and agrochemicals.
This compound stands out due to its ability to form oxime derivatives and its potential use in the synthesis of complex molecules.
属性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
ethyl 2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3 |
InChI 键 |
HASOOENYFDJEAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NOC)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
![1-Methoxy-2-[(3-phenylpropoxy)methyl]benzene](/img/structure/B8587486.png)




